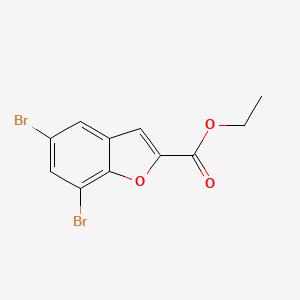

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate

Description

Systematic Nomenclature and Molecular Identity

The compound is systematically named This compound according to IUPAC rules. This nomenclature reflects its benzofuran backbone (a fused benzene and furan ring system), with bromine atoms at positions 5 and 7 and an ethyl ester group at position 2. The molecular formula C₁₁H₈Br₂O₃ corresponds to a molar mass of 347.99 g/mol, as calculated from its constituent atomic masses.

The structural identity is further corroborated by its SMILES notation (CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Br), which encodes the connectivity of the benzofuran ring, bromine substituents, and ethyl ester moiety. The InChIKey (ILHAZUKNVMSAQE-UHFFFAOYSA-N) serves as a unique digital identifier for this compound, enabling precise database searches and structural verification. Synonyms include ethyl 5,7-dibromobenzofuran-2-carboxylate and the CAS registry number 91182-70-6.

Table 1: Molecular identifiers for this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₈Br₂O₃ | |

| Molecular Weight | 347.99 g/mol | |

| SMILES | CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Br |

|

| InChIKey | ILHAZUKNVMSAQE-UHFFFAOYSA-N |

Crystallographic Analysis and Three-Dimensional Conformation

As of the latest available data, no published crystallographic studies or X-ray diffraction analyses exist for this compound. The Cambridge Crystallographic Data Centre (CCDC) assigns reference numbers to structures upon submission, but data remain confidential until associated research is published. PubChem provides an interactive 3D conformer model derived from computational predictions, which suggests a planar benzofuran core with bromine atoms and the ester group occupying orthogonal positions relative to the ring plane.

Comparative analysis with structurally related compounds, such as methyl benzofuran-2-carboxylate (CAS 1646-27-1), reveals typical bond lengths and angles for benzofuran derivatives. For example, the C–O bond in the furan ring of methyl benzofuran-2-carboxylate measures approximately 1.36 Å, while the ester carbonyl (C=O) bond length is 1.21 Å. These values are consistent with conjugated systems and can be extrapolated to the title compound, assuming similar electronic environments.

Table 2: Hypothetical bond parameters based on structural analogs

| Bond/Angle | Estimated Value | Reference Compound |

|---|---|---|

| Benzofuran C–O bond | 1.36 Å | Methyl benzofuran-2-carboxylate |

| Ester C=O bond | 1.21 Å | Methyl benzofuran-2-carboxylate |

| C–Br bond | 1.89 Å | Typical aryl bromides |

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of this compound is influenced by the electron-withdrawing effects of the bromine substituents and the ester group. Bromine atoms at positions 5 and 7 inductively withdraw electron density from the aromatic system, creating regions of localized positive charge that may affect reactivity and intermolecular interactions. The ester group at position 2 further polarizes the molecule, with the carbonyl oxygen acting as an electron-rich site.

Quantum chemical descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, though not experimentally determined for this compound, can be hypothesized using density functional theory (DFT) benchmarks from similar structures. For instance, methyl benzofuran-2-carboxylate exhibits a HOMO-LUMO gap of approximately 5.2 eV, suggesting moderate stability and reactivity. Introducing bromine atoms would likely reduce this gap due to increased electron delocalization and polarizability.

Table 3: Theoretical quantum chemical descriptors

| Descriptor | Hypothesized Value | Basis |

|---|---|---|

| HOMO-LUMO gap | ~4.8 eV | Comparative DFT studies |

| Dipole moment | ~3.2 D | Bromine and ester contributions |

| Partial charge on carbonyl O | -0.45 e | Electron-withdrawing groups |

The compound’s electrostatic potential surface would likely show negative potential regions around the ester oxygen and bromine atoms, with positive potential localized on the benzofuran ring carbons. Such features are critical for predicting solubility, crystallinity, and non-covalent interactions in supramolecular contexts.

Properties

IUPAC Name |

ethyl 5,7-dibromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2O3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHAZUKNVMSAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran derivative followed by esterification. One common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate. Subsequent bromination at the 5 and 7 positions yields this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms at the 5 and 7 positions can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzofuran ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate is being investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have indicated that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives related to this compound have shown promising results in inhibiting growth in breast cancer cell lines (IC50 values ranging from submicromolar to low micromolar concentrations) .

- Antimicrobial Properties : Research has highlighted the antibacterial and antiviral properties of benzofuran derivatives, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Biological Studies

The compound's mechanism of action is thought to involve interactions with specific molecular targets associated with cancer cell proliferation and survival pathways. For instance, it may inhibit key enzymes or signaling pathways critical for tumor growth .

Industrial Applications

In addition to its medicinal applications, this compound serves as a valuable building block in organic synthesis. Its unique chemical properties make it suitable for:

- Synthesis of Complex Organic Molecules : The compound can undergo various chemical reactions such as substitution reactions and coupling reactions (e.g., Suzuki-Miyaura coupling), allowing chemists to create more complex structures with potential biological activity .

Case Studies

Several studies have explored the efficacy of benzofuran derivatives in cancer treatment:

-

Antiproliferative Activity Against Breast Cancer :

A study evaluated the antiproliferative effects of various benzofuran derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin . -

Mechanism of Action Studies :

Research focused on understanding how benzofuran derivatives induce apoptosis in cancer cells through cell cycle arrest and modulation of apoptotic pathways. For instance, one study reported significant increases in sub-G1 phase populations after treatment with specific benzofuran compounds .

Mechanism of Action

The mechanism of action of ethyl 5,7-dibromo-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological activity being studied. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation . Further research is needed to elucidate the detailed molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The key distinction between ethyl 5,7-dibromo-1-benzofuran-2-carboxylate and its analogs lies in the nature and position of halogen substituents. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Bromine’s larger atomic radius may also influence steric interactions in biological targets.

- Electronic Effects : The electron-withdrawing nature of halogens deactivates the benzofuran ring, reducing electrophilic substitution reactivity. However, bromine’s weaker electronegativity compared to chlorine may slightly increase susceptibility to nucleophilic aromatic substitution.

Pharmacological Potential

Benzofuran-2-carboxylates are explored for their bioactivity. The 5,7-dibromo analog’s enhanced lipophilicity could improve tissue penetration, but its larger size might reduce binding affinity to certain targets. Comparative studies are needed to evaluate potency against chlorinated or mono-halogenated analogs.

Biological Activity

Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and various case studies highlighting its efficacy against different biological targets.

This compound has a molecular weight of approximately 347.99 g/mol and features bromine substituents that enhance its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, oxidation, and coupling reactions, making it a versatile building block in drug discovery .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, its anti-tumor properties may be linked to the inhibition of critical enzymes or signaling pathways involved in cancer cell proliferation. Additionally, research indicates that the compound may induce apoptosis in cancer cells through caspase activation .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound and its derivatives:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of benzofuran exhibited cytotoxic effects on various cancer cell lines, including K562 (leukemia) and HeLa (cervical carcinoma). The compounds reduced cell viability significantly at concentrations around 100 μM, with IC50 values indicating effective cytotoxicity .

- Apoptosis Induction : Research showed an increase in caspase 3/7 activity in treated cancer cells, suggesting that these compounds promote apoptosis as a mechanism for reducing cell survival .

Antibacterial Activity

This compound also exhibits antibacterial properties:

- Minimum Inhibitory Concentration (MIC) Studies : The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. Results indicated moderate antibacterial activity with MIC values ranging from 0.06 to 0.55 mM for certain derivatives .

Study on Anticancer Activity

A study focused on synthesizing new benzofuran derivatives highlighted their potential as anticancer agents. The derivatives were tested for cytotoxicity against various human cancer cell lines using the MTT assay. Results showed that several compounds exhibited significant antiproliferative activity compared to standard drugs like cisplatin .

Study on Antibacterial Efficacy

Another study synthesized a series of 5,7-dibromo-2-benzoylbenzofurans and evaluated their antibacterial activity against MRSA strains. The study found that certain derivatives displayed weak to moderate antibacterial effects but had promising safety profiles for further development as antibiotic enhancers .

Comparative Data Table

| Biological Activity | Cell Line Tested | IC50 (μM) | MIC (mM) | Mechanism |

|---|---|---|---|---|

| Anticancer | K562 | ~100 | - | Apoptosis via caspase activation |

| Anticancer | HeLa | ~100 | - | Apoptosis via caspase activation |

| Antibacterial | MRSA | - | 0.06 - 0.55 | Cell wall synthesis inhibition |

Q & A

Q. What are the standard synthetic routes for Ethyl 5,7-dibromo-1-benzofuran-2-carboxylate?

Methodological Answer: The synthesis typically involves sequential bromination and esterification. A plausible route includes:

Core Formation: Construct the benzofuran scaffold via cyclization of substituted phenols with α,β-unsaturated esters.

Bromination: Introduce bromine atoms at positions 5 and 7 using electrophilic brominating agents (e.g., Br₂ in acetic acid or NBS in DMF).

Esterification: Protect the carboxylic acid group via ethyl ester formation using ethanol under acidic catalysis.

Purification steps (e.g., column chromatography, recrystallization) are critical to isolate high-purity products. Similar methodologies are employed for mono-bromo derivatives, as seen in ethyl 5-bromo-1-benzofuran-2-carboxylate synthesis .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: X-ray crystallography is the gold standard. Key steps include:

Crystal Growth: Evaporate a solution of the compound in a non-polar solvent (e.g., benzene or chloroform) to obtain single crystals.

Data Collection: Use a diffractometer (e.g., Agilent SuperNova) with Mo-Kα radiation (λ = 0.71073 Å).

Refinement: Process data with SHELXL to refine atomic coordinates and anisotropic displacement parameters. For example, related bromobenzofuran esters crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters a = 3.8869 Å, b = 23.780 Å, c = 11.0820 Å, and β = 96.905° . Bond lengths (e.g., C–Br ≈ 1.89 Å) and planarity of the benzofuran core are validated against literature values .

Advanced Research Questions

Q. How do bromine substituents influence the electronic properties of the benzofuran core?

Methodological Answer: Bromine’s electron-withdrawing effects can be analyzed via:

Computational Chemistry: Perform density functional theory (DFT) calculations to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).

Spectroscopy: Compare experimental UV-Vis spectra with time-dependent DFT (TD-DFT) predictions to correlate substituent effects with absorption maxima.

Crystallographic Data: Assess deviations in bond angles/distances (e.g., Br–C–C–O dihedral angles) to infer steric and electronic interactions. Studies on analogous halogenated benzofurans show bromine-induced planarization of the aromatic system .

Q. How to resolve contradictions in crystallographic or spectroscopic data for this compound?

Methodological Answer:

Cross-Validation: Compare X-ray results with NMR (¹H/¹³C), IR, and mass spectrometry data. For instance, discrepancies in dihedral angles may arise from solvent effects or polymorphism.

Twinning Analysis: Use SHELXL’s TWIN/BASF commands to refine twinned crystals, which are common in halogenated systems due to dense molecular packing .

Temperature-Dependent Studies: Perform variable-temperature XRD or NMR to assess dynamic effects (e.g., rotational barriers of the ethyl ester group).

Q. What are the potential applications of this compound in drug discovery?

Methodological Answer:

Pharmacophore Design: The bromine atoms enhance lipophilicity and binding affinity to hydrophobic enzyme pockets. Test analogs for bioactivity against targets like kinases or GPCRs.

Structure-Activity Relationship (SAR): Modify the ester group (e.g., replace ethyl with methyl) and evaluate changes in potency. Ethyl esters often improve metabolic stability compared to free acids.

In Silico Screening: Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict interactions. Related bromobenzofurans exhibit antimicrobial and antitumor properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.